molecular formula C7H4BNa3O4 B13411438 2-Carboxyphenyl-boronic acid sodium salt

2-Carboxyphenyl-boronic acid sodium salt

Katalognummer: B13411438
Molekulargewicht: 231.89 g/mol
InChI-Schlüssel: BJKDJOFAUOATQU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Carboxyphenyl-boronic acid sodium salt is an organoboron compound with the molecular formula C7H6BNaO4. It is a derivative of phenylboronic acid, where a carboxyl group is attached to the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxyphenyl-boronic acid sodium salt typically involves the reaction of phenylboronic acid with carbon dioxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the carboxylate group. The reaction can be represented as follows:

C6H5B(OH)2 + CO2 + NaOH → C7H6BNaO4 + H2O\text{C6H5B(OH)2 + CO2 + NaOH → C7H6BNaO4 + H2O} C6H5B(OH)2 + CO2 + NaOH → C7H6BNaO4 + H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient conversion of phenylboronic acid to the desired product. The reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Carboxyphenyl-boronic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Phenylboronic acid derivatives.

    Reduction: Phenylboronic alcohol derivatives.

    Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

2-Carboxyphenyl-boronic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-Carboxyphenyl-boronic acid sodium salt involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenylboronic acid
  • 2-Formylphenylboronic acid
  • 4-Carboxyphenylboronic acid

Uniqueness

2-Carboxyphenyl-boronic acid sodium salt is unique due to its carboxylate group, which enhances its solubility in water and its ability to participate in a wider range of chemical reactions compared to other boronic acids.

Eigenschaften

Molekularformel

C7H4BNa3O4

Molekulargewicht

231.89 g/mol

IUPAC-Name

trisodium;2-dioxidoboranylbenzoate

InChI

InChI=1S/C7H5BO4.3Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;/h1-4H,(H,9,10);;;/q-2;3*+1/p-1

InChI-Schlüssel

BJKDJOFAUOATQU-UHFFFAOYSA-M

Kanonische SMILES

B(C1=CC=CC=C1C(=O)[O-])([O-])[O-].[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.